molecular formula C19H20N4O2 B14196645 10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 860020-10-6

10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14196645
CAS No.: 860020-10-6
M. Wt: 336.4 g/mol
InChI Key: WXTZNCIYIDBCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound with a unique structure that includes a benzo[g]pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common approach is to start with the benzo[g]pteridine core and introduce the hex-5-yn-1-yl group through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The trimethyl groups are usually introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzo[g]pteridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its benzo[g]pteridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

860020-10-6

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

10-hex-5-ynyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C19H20N4O2/c1-5-6-7-8-9-23-15-11-13(3)12(2)10-14(15)20-16-17(23)21-19(25)22(4)18(16)24/h1,10-11H,6-9H2,2-4H3

InChI Key

WXTZNCIYIDBCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.